3,5-Dinitro-4-hydroxyphenylacetic acid 3,5-Dinitro-4-hydroxyphenylacetic acid 3,5-Dinitro-4-hydroxyphenylacetic acid is a natural product found in Salegentibacter with data available.
Brand Name: Vulcanchem
CAS No.: 10463-37-3
VCID: VC20957346
InChI: InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Molecular Formula: C8H6N2O7
Molecular Weight: 242.14 g/mol

3,5-Dinitro-4-hydroxyphenylacetic acid

CAS No.: 10463-37-3

Cat. No.: VC20957346

Molecular Formula: C8H6N2O7

Molecular Weight: 242.14 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dinitro-4-hydroxyphenylacetic acid - 10463-37-3

Specification

Description 3,5-Dinitro-4-hydroxyphenylacetic acid is a natural product found in Salegentibacter with data available.
CAS No. 10463-37-3
Molecular Formula C8H6N2O7
Molecular Weight 242.14 g/mol
IUPAC Name 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid
Standard InChI InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
Standard InChI Key MLVYQQLUGFSXQH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator